N-(4-ethoxyphenyl)-2-iodobenzamide
Description
N-(4-ethoxyphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group attached to a 4-ethoxyphenylamine moiety. Its molecular formula is C₁₅H₁₄INO₂, with a molecular weight of 379.19 g/mol. The ethoxy group at the para position of the phenyl ring introduces steric and electronic effects that influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
JTNLFIIISKWWKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the phenyl ring significantly impacts melting points, solubility, and chromatographic behavior. Key examples include:
Key Observations :
- Melting Points : Bulky substituents (e.g., tert-butyl) reduce melting points due to disrupted crystallinity, as seen in N-(tert-butyl)-2-iodobenzamide (108–109°C) .
- Chromatography: Rf values in analogous compounds vary with substituent polarity. For example, N-(1-((2-ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide has an Rf of 0.48 in 30% ethyl acetate/petroleum ether .
Structural and Electronic Comparisons
- Steric Effects: Substituents like tert-butyl or diethylaminoethyl introduce steric hindrance, affecting reaction pathways and receptor interactions .
Data Tables for Key Comparisons
Table 1: Receptor Binding Profiles of Selected Analogs
| Compound Name | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) | Application |
|---|---|---|---|
| N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) | 6.0 (IPAB) | Low | Melanoma imaging |
| N-(2-piperidinylaminoethyl)-4-iodobenzamide (IPAB) | 6.0 | Low | Melanoma imaging |
| This compound | Not reported | Not reported | Research compound |
Table 2: Reaction Efficiency of Halogen-Substituted Benzamides
| Compound | Halogen | Reaction Time (hrs) | Yield (%) |
|---|---|---|---|
| 2-iodobenzamide | I | 12 | 85 |
| 2-bromo-benzamide | Br | 18 | 82 |
| This compound | I | Not reported | Not reported |
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